molecular formula C15H16ClN3OS B2836676 3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 391866-45-8

3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2836676
CAS RN: 391866-45-8
M. Wt: 321.82
InChI Key: JLUGXAWWBNFIIP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a useful research compound. Its molecular formula is C15H16ClN3OS and its molecular weight is 321.82. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has been conducted on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, showing their potential as antimicrobial and anti-inflammatory agents. This highlights the versatility of compounds with similar structures in contributing to the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antitumor Potential

  • Another study focused on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential of structurally similar compounds in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

  • A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. This demonstrates the potential use of related compounds in the development of new treatments for depression (Mathew, Suresh, & Anbazhagan, 2014).

Antifungal and Antiviral Evaluations

  • Research into pyrazolone derivatives has also shown their application in antifungal and antiviral evaluations, indicating the broad spectrum of biological activities that compounds with similar structures can exhibit (Gupta & Gupta, 2016).

Synthetic Methodologies

  • Studies on the synthesis and characterization of various derivatives highlight innovative methodologies that can be applied to create compounds with enhanced biological activities, demonstrating the importance of synthetic chemistry in the development of new chemical entities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

3-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-3-2-4-11(7-10)19-15(17-14(20)5-6-16)12-8-21-9-13(12)18-19/h2-4,7H,5-6,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUGXAWWBNFIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324705
Record name 3-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

CAS RN

391866-45-8
Record name 3-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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